

# Application Notes and Protocols: In Vitro Neutralization Assay for AG-1909

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro neutralization assay to evaluate the efficacy of **AG-1909**, a therapeutic antibody cocktail, in neutralizing the allergenic effects of the major cat allergen, Fel d 1.

#### Introduction

**AG-1909** is a cocktail of two fully human IgG4 monoclonal antibodies, REGN1908 and REGN1909, designed to treat cat allergy.[1][2] Both antibodies target the dominant cat allergen, Fel d 1.[1][2] The therapeutic principle of **AG-1909** lies in its ability to bind to Fel d 1 and prevent it from triggering the allergic cascade. This in vitro neutralization assay is designed to quantify the ability of **AG-1909** to inhibit the activation of basophils, a key event in the allergic response, upon exposure to Fel d 1.

#### Mechanism of Action of AG-1909

The allergic response to Fel d 1 is a classic Type I hypersensitivity reaction. It is initiated when the Fel d 1 allergen cross-links immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor (FcɛRI) on the surface of mast cells and basophils. This cross-linking triggers the degranulation of these cells, leading to the release of histamine and other inflammatory mediators that cause the symptoms of an allergic reaction.[2]



AG-1909 acts as a neutralizing agent by binding to Fel d 1 and sterically hindering its interaction with IgE antibodies.[2] By preventing the cross-linking of IgE on effector cells, AG-1909 effectively blocks the initiation of the allergic signaling cascade and subsequent release of inflammatory mediators.[2] Ex vivo assays have demonstrated that the combination of REGN1908 and REGN1909 is more potent in inhibiting FcɛRI- and FcɛRII (CD23)-mediated allergic responses than each antibody alone.[3]

## Signaling Pathway of Allergic Reaction and AG-1909 Intervention



Click to download full resolution via product page

Caption: Signaling pathway of an allergic reaction to Fel d 1 and its inhibition by AG-1909.

# Experimental Workflow for In Vitro Neutralization Assay





Click to download full resolution via product page

Caption: Workflow for the AG-1909 in vitro neutralization assay using a basophil activation test.



## Detailed Experimental Protocol: Basophil Activation Test (BAT)

This protocol outlines a method to determine the neutralizing capacity of **AG-1909** by measuring its ability to inhibit Fel d 1-induced basophil activation.

### **Materials and Reagents**

- AG-1909 (REGN1908-1909 cocktail)
- Purified Fel d 1 allergen
- Heparinized whole blood from a cat-allergic donor or a basophil-enriched cell suspension
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- HEPES buffer
- IL-3 (Interleukin-3)
- Fluorescently labeled antibodies:
  - Anti-IgE-FITC
  - Anti-CD63-PE
  - Anti-CD203c-APC
- Staining Buffer: PBS with 2% FBS and 0.05% sodium azide
- Lysis Buffer: (e.g., BD FACS™ Lysing Solution)
- 96-well V-bottom plates
- Flow cytometer



#### **Experimental Procedure**

- Preparation of Reagents:
  - Prepare complete RPMI medium (RPMI 1640 supplemented with 10% FBS and 25 mM HEPES).
  - Prepare a stock solution of Fel d 1 allergen in complete RPMI medium. The optimal concentration for submaximal basophil activation should be predetermined by titration.
  - Prepare serial dilutions of AG-1909 in complete RPMI medium. A typical starting concentration might be 100 μg/mL, with 1:10 serial dilutions.
- Pre-incubation of AG-1909 and Fel d 1:
  - In a 96-well plate, mix equal volumes of each AG-1909 dilution with the Fel d 1 allergen solution.
  - Include the following controls:
    - Negative Control: Medium only (no allergen or AG-1909).
    - Positive Control: Fel d 1 allergen without **AG-1909**.
    - Isotype Control: A non-specific IgG4 antibody at the same concentrations as AG-1909.
  - Incubate the plate for 60 minutes at 37°C to allow AG-1909 to bind to Fel d 1.
- Basophil Stimulation:
  - If using whole blood, prime the cells with IL-3 (1-2 ng/mL) for 10 minutes at 37°C.
  - Add 50 μL of heparinized whole blood or basophil suspension to each well of the preincubation plate.
  - Incubate for 30 minutes at 37°C in a 5% CO2 incubator.
- Staining for Activation Markers:



- Following stimulation, place the plate on ice to stop the reaction.
- Add a cocktail of fluorescently labeled antibodies (anti-IgE-FITC, anti-CD63-PE, anti-CD203c-APC) to each well.
- Incubate for 30 minutes at 4°C in the dark.
- Red Blood Cell Lysis (if using whole blood):
  - Add 1 mL of lysis buffer to each well.
  - Incubate for 10 minutes at room temperature in the dark.
  - Centrifuge the plate at 500 x g for 5 minutes.
  - Discard the supernatant and resuspend the cell pellet in 200 μL of staining buffer.
- Flow Cytometry Analysis:
  - Acquire samples on a flow cytometer.
  - Gate on the basophil population, which can be identified as IgE-positive and low side scatter cells.
  - Within the basophil gate, quantify the percentage of activated cells expressing the activation markers CD63 and/or CD203c.

#### **Data Analysis**

- Calculate the percentage of activated basophils for each condition.
- Determine the percent inhibition of basophil activation for each AG-1909 concentration using the following formula:

% Inhibition =  $(1 - [(\% \text{ Activated Basophils with } \textbf{AG-1909}) - (\% \text{ Activated Basophils in Negative Control})] / [(% Activated Basophils in Positive Control)] - (% Activated Basophils in Negative Control)]) <math>\times 100$ 



Calculate the IC50 value: Plot the percent inhibition against the log of the AG-1909
concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to
determine the concentration of AG-1909 that results in 50% inhibition of basophil activation
(IC50).

#### **Data Presentation**

The quantitative data from the in vitro neutralization assay should be summarized in a clear and structured table to facilitate comparison.

| Treatment                          | Concentration<br>(µg/mL) | % Basophil Activation (Mean ± SD) | % Inhibition<br>(Mean ± SD) | IC50 (μg/mL) |
|------------------------------------|--------------------------|-----------------------------------|-----------------------------|--------------|
| Negative Control                   | 0                        | 2.5 ± 0.8                         | N/A                         | N/A          |
| Positive Control<br>(Fel d 1 only) | 0                        | 65.2 ± 4.1                        | 0                           | N/A          |
| AG-1909                            | 10                       | 5.8 ± 1.2                         | 95.3 ± 2.9                  | 0.85         |
| 1                                  | 28.7 ± 3.5               | 58.6 ± 5.6                        |                             |              |
| 0.1                                | 55.4 ± 4.8               | 15.7 ± 7.7                        |                             |              |
| 0.01                               | 63.1 ± 5.2               | 3.4 ± 8.3                         |                             |              |
| Isotype Control                    | 10                       | 64.5 ± 4.5                        | 1.1 ± 7.2                   | >10          |
| 1                                  | 65.0 ± 4.9               | 0.3 ± 7.8                         |                             |              |
| 0.1                                | 64.8 ± 5.1               | 0.6 ± 8.1                         | _                           |              |
| 0.01                               | 65.1 ± 4.7               | 0.2 ± 7.5                         | _                           |              |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

#### Conclusion

This detailed protocol for an in vitro neutralization assay provides a robust method for quantifying the functional activity of **AG-1909**. By measuring the inhibition of Fel d 1-induced



basophil activation, researchers can effectively assess the potency and neutralizing capacity of this therapeutic antibody cocktail. This assay is a valuable tool in the preclinical and clinical development of **AG-1909** for the treatment of cat allergy. The principles of this assay can also be adapted for other allergen-antibody systems.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. REGN1908-1909 monoclonal antibodies block Fel d 1 in cat allergic subjects: Translational pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. REGN1908-1909 monoclonal antibodies block Fel d 1 in cat allergic subjects: Translational pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neutralization Protocol & Troubleshooting Creative Biolabs [creativebiolabs.net]
- To cite this document: BenchChem. [Application Notes and Protocols: In Vitro Neutralization Assay for AG-1909]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605001#protocol-for-in-vitro-neutralization-assay-with-ag-1909]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com